octahydropyrazolidino[1,5-a]pyridin-2-one
Description
The evidence highlights several bicyclic and tricyclic heterocycles with fused pyridine or pyrimidine rings, which share structural or functional similarities with the queried compound:
Properties
IUPAC Name |
3,3a,4,5,6,7-hexahydro-1H-pyrazolo[1,5-a]pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-5-6-3-1-2-4-9(6)8-7/h6H,1-5H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNHUFINQHDJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydropyrazolidino[1,5-a]pyridin-2-one typically involves cycloaddition reactions. One common method is the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components . This reaction can be catalyzed by transition metals or proceed via thermal pericyclic mechanisms. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to 120°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the cycloaddition reactions mentioned above suggests that similar conditions could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Octahydropyrazolidino[1,5-a]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially or fully saturated derivatives.
Substitution: N- and O-arylation reactions with diaryliodonium salts can occur under metal-free conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Diaryliodonium salts in the presence of bases like N,N-diethylaniline or quinoline are used for N- and O-arylation reactions.
Major Products
The major products formed from these reactions include N-arylated and O-arylated derivatives, which can be further functionalized for various applications.
Scientific Research Applications
Octahydropyrazolidino[1,5-a]pyridin-2-one has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which octahydropyrazolidino[1,5-a]pyridin-2-one exerts its effects is not fully understood. it is believed to interact with molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines
- Structural Features : Fused pyrazole and pyrimidine rings.
- Applications : Widely studied as fluorescent probes, kinase inhibitors, and antimicrobial agents due to their tunable photophysical and pharmacodynamic properties .
- Synthesis: Typically prepared via cyclocondensation of aminopyrazoles with β-diketones or activated methylene compounds .
Imidazo[1,5-a]pyridines
- Structural Features : Fused imidazole and pyridine rings.
- Applications : Fluorescent probes for membrane dynamics, optoelectronics, and coordination chemistry. Their solvatochromic behavior enables lipid bilayer intercalation .
- Synthesis : One-pot cyclization reactions between aromatic ketones and aldehydes under acidic conditions .
Thienotriazolopyrimidines
- Structural Features : Fused thiophene, triazole, and pyrimidine rings.
- Applications: Anticancer agents with moderate activity against human tumor cell lines (e.g., leukemia, melanoma) .
- Limitations : Lower potency compared to other pyrimidine derivatives, necessitating structural optimization .
Comparison of Structural and Functional Properties
The following table summarizes key differences between the queried compound and related heterocycles:
Recommendations for Further Study
Structural Verification: Confirm the compound’s IUPAC name or explore alternative naming conventions (e.g., pyrazolo vs. pyrazolidino).
Synthetic Exploration : Adapt methodologies from pyrazolo[1,5-a]pyrimidine synthesis (e.g., cyclocondensation with hydrazines or carbonyl compounds) .
Functional Screening : Prioritize fluorescence profiling and kinase inhibition assays based on analog data.
Biological Activity
Octahydropyrazolidino[1,5-a]pyridin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure consists of a fused ring system that includes a pyrazolidine and pyridine moiety. This unique configuration is believed to contribute to its diverse biological activities. The presence of nitrogen atoms in the ring enhances its interaction with biological targets, making it a subject of interest for drug design.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
2. Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity in several assays. It appears to modulate inflammatory pathways by inhibiting cytokine production, particularly interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses.
3. Anticancer Potential
Initial investigations into the anticancer properties of this compound have shown promising results. In vitro studies revealed that it can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Cytokine Receptors: The compound may inhibit signaling pathways associated with pro-inflammatory cytokines.
- Enzymatic Inhibition: It has been suggested that this compound can act as an inhibitor for certain enzymes involved in tumor progression and inflammation.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for some derivatives, highlighting their potential as novel antimicrobial agents.
Case Study 2: Anti-inflammatory Activity
In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in serum levels of IL-6 and TNF-α. This suggests that the compound could be effective in managing inflammatory diseases.
Case Study 3: Anticancer Properties
A series of experiments were conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells). Treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM. Mechanistic studies indicated that this effect was mediated through apoptosis induction.
Data Tables
| Activity | Target/Assay | Result |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
| Anti-inflammatory | LPS-induced inflammation | Reduced IL-6 and TNF-α levels |
| Anticancer | MCF-7 cell line viability | IC50 = 10 - 25 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
